N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine
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Overview
Description
N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine is a synthetic compound that combines the structural features of quinazolinone and tyrosine. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Tyrosine is an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The combination of these two moieties in a single molecule offers potential for unique biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine typically involves the following steps:
Formation of the Quinazolinone Moiety: The quinazolinone core can be synthesized through the reaction of anthranilic acid with appropriate reagents such as diethyl oxalate under microwave irradiation.
Attachment of the Butanoyl Group: The quinazolinone derivative is then acylated with succinic anhydride to introduce the butanoyl group.
Coupling with L-Tyrosine: The final step involves coupling the quinazolinone-butanoyl intermediate with L-tyrosine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated peptide synthesizers and large-scale reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinazolinone moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the quinazolinone and butanoyl moieties can be reduced to form alcohols.
Substitution: The aromatic ring in the quinazolinone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl) phenyl) acetamide.
Tyrosine Derivatives: Compounds like N-acetyl-L-tyrosine and L-tyrosine methyl ester.
Uniqueness
N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-L-tyrosine is unique due to its combination of quinazolinone and tyrosine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S)-2-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H21N3O6/c25-14-9-7-13(8-10-14)12-17(20(28)29)22-18(26)6-3-11-24-19(27)15-4-1-2-5-16(15)23-21(24)30/h1-2,4-5,7-10,17,25H,3,6,11-12H2,(H,22,26)(H,23,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
OWTFPWHQKXEPHT-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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